molecular formula C17H25NO4 B3360233 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(4-methylphenyl)propanoic acid CAS No. 886364-72-3

2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(4-methylphenyl)propanoic acid

Cat. No. B3360233
CAS RN: 886364-72-3
M. Wt: 307.4 g/mol
InChI Key: WOSCOMOICKCSAJ-UHFFFAOYSA-N
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Description

The compound “2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(4-methylphenyl)propanoic acid” is a chemical compound with a molecular weight of 313.78 . It is a solid substance that is stored in a dry room at normal temperature .


Synthesis Analysis

A simple synthetic approach to a similar compound, racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, has been reported . This synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .


Molecular Structure Analysis

The molecular structure of a similar compound, (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid, has been reported . The compound has a monoclinic crystal structure with a space group of P21/n .


Physical And Chemical Properties Analysis

The compound is a solid substance that is stored in a dry room at normal temperature . Its InChI Code is 1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of this compound could involve further investigation into its synthesis, chemical reactions, and potential biological activities. As compounds derived from 1,2,4-triazoles have a wide range of biological activities , this compound could also have potential applications in various fields.

properties

IUPAC Name

2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-(4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-12-6-8-13(9-7-12)10-14(15(19)20)11-18(5)16(21)22-17(2,3)4/h6-9,14H,10-11H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSCOMOICKCSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CN(C)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661440
Record name 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886364-72-3
Record name 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(4-methylphenyl)propanoic acid
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